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Introduction

2-Aminobenzanilide, also known as N-phenylanthranilamide, is an organic compound with the
chemical formula C13H12N20. It serves as a valuable building block in the synthesis of various
heterocyclic compounds and is of interest to researchers in medicinal chemistry and drug
development. A thorough understanding of its spectroscopic characteristics is fundamental for
its identification, purity assessment, and structural elucidation. This technical guide provides an
in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 2-Aminobenzanilide, along with detailed experimental protocols
for acquiring such data.

Spectroscopic Data

The structural and electronic environment of 2-Aminobenzanilide gives rise to a unique
spectroscopic fingerprint. The following tables summarize the key quantitative data obtained
from 'H NMR, 3C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

1H NMR (Proton NMR) Data
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The *H NMR spectrum of 2-Aminobenzanilide is characterized by signals in the aromatic
region, as well as distinct resonances for the amine and amide protons. The chemical shifts (d)
are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
] Aromatic protons
~76-7.0 Multiplet 9H
(CsHs and CeHa4)
~55-45 Broad Singlet 2H -NHz (Amino group)
~8.0-9.0 Broad Singlet 1H -NH- (Amide group)

Note: The chemical shifts of the -NH2 and -NH- protons are concentration and solvent
dependent and may exchange with D20.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the different carbon environments within the

molecule.
Chemical Shift (8) (ppm) Assignment
~ 168 C=0 (Amide carbonyl)
~ 148 Aromatic C-NH:z
~ 138 Aromatic C-NH
~132-116 Aromatic CH
~115 Aromatic C (quaternary)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
vibrational frequencies. The data for 2-Aminobenzanilide, typically acquired as a solid sample,
reveals characteristic absorptions for the amine, amide, and aromatic moieties. For a closely
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related compound, 2-amino-N-(4-methylphenyl)benzamide, specific N-H and C=0 stretching

frequencies have been reported.[1]

Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric and
3465 - 3360 Strong, Sharp _

symmetric, -NHz)
~ 3270 Medium, Broad N-H stretch (-NH-)
~ 3050 Medium Aromatic C-H stretch
~ 1637 Strong, Sharp C=0 stretch (Amide | band)

_ N-H bend (Amide Il band) /

~ 1580 Medium )

C=C stretch (aromatic)
~ 1520 Medium C=C stretch (aromatic)
~ 1290 Medium C-N stretch

Aromatic C-H bend (ortho-
~ 750 Strong

disubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The molecular weight of 2-Aminobenzanilide is 212.25 g/mol .[2] Mass

spectrometric analysis typically shows a molecular ion peak corresponding to this mass. For

aromatic amides, a common fragmentation pattern involves the cleavage of the N-CO bond,

leading to a resonance-stabilized benzoyl cation, which can further fragment with the loss of

CO to form a phenyl cation.[3]
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miz Relative Intensity (%) Assighment
212 Moderate [M]* (Molecular ion)
) [C7HeNO]* (Benzoyl cation
120 High
fragment)
92 High [CeHeN]™ (Anilino fragment)

[CeHs]* (Phenyl cation

fragment)

77 Moderate

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
e Weigh approximately 5-10 mg of 2-Aminobenzanilide.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs or
DMSO-de) in a clean, dry vial.

o Transfer the solution to a standard 5 mm NMR tube.
Instrumentation and Data Acquisition:
e The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

e For H NMR, the spectral width is set to approximately 16 ppm, centered around 6 ppm. A
sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

e For 3C NMR, the spectral width is set to approximately 220 ppm. A larger number of scans
(e.g., 1024 or more) is typically required due to the low natural abundance of 13C.

e The data is processed using appropriate software, including Fourier transformation, phase
correction, and baseline correction. Chemical shifts are referenced to the residual solvent
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peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 2-Aminobenzanilide with approximately 100-200 mg of
dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer a portion of the powder into a pellet press.
o Apply pressure to form a thin, transparent KBr pellet.

Instrumentation and Data Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

e A background spectrum of the empty sample compartment or a pure KBr pellet is recorded
first.

e The KBr pellet containing the sample is then placed in the sample holder, and the sample
spectrum is recorded.

e The spectrum is typically scanned over the range of 4000-400 cm™1.

Mass Spectrometry (MS)

Sample Preparation (Electron lonization - El):

« A small amount of the solid 2-Aminobenzanilide is placed in a capillary tube.

e The capillary tube is introduced into the mass spectrometer via a direct insertion probe.
Instrumentation and Data Acquisition:

e The mass spectrum is acquired using a mass spectrometer equipped with an electron
ionization (EI) source.
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* The sample is heated to induce vaporization, and the gaseous molecules are bombarded
with a high-energy electron beam (typically 70 eV).

¢ The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
e The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid
organic compound like 2-Aminobenzanilide.
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Caption: General workflow for spectroscopic analysis of 2-Aminobenzanilide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. 2-Amino-N-phenylbenzamide | C13H12N20O | CID 78142 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 3. Fragmentation pattern of amides by El and HRESI: study of protonation sites using DFT-
3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminobenzanilide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1266236#spectroscopic-data-of-2-aminobenzanilide-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1266236?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Chemical_Properties_of_2_amino_N_4_methylphenyl_benzamide.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminobenzanilide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminobenzanilide
https://pmc.ncbi.nlm.nih.gov/articles/PMC9080946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9080946/
https://www.benchchem.com/product/b1266236#spectroscopic-data-of-2-aminobenzanilide-nmr-ir-ms
https://www.benchchem.com/product/b1266236#spectroscopic-data-of-2-aminobenzanilide-nmr-ir-ms
https://www.benchchem.com/product/b1266236#spectroscopic-data-of-2-aminobenzanilide-nmr-ir-ms
https://www.benchchem.com/product/b1266236#spectroscopic-data-of-2-aminobenzanilide-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1266236?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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